![molecular formula C15H23BrO B13193396 ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 4-methylhexyl group connected through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene typically involves the following steps:
Bromination: The starting material, 4-methylhexanol, undergoes bromination to form 4-(bromomethyl)-4-methylhexanol.
Etherification: The brominated product is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide to form the desired compound.
The reaction conditions often include:
Temperature: The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents used include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the 4-methylhexyl group.
4-Bromomethylbenzene: Similar but without the ether linkage and 4-methylhexyl group.
4-Methylhexyl Benzene: Lacks the bromomethyl group.
Uniqueness
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is unique due to the presence of both the bromomethyl and 4-methylhexyl groups connected through an ether linkage
Propiedades
Fórmula molecular |
C15H23BrO |
|---|---|
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
[4-(bromomethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
Clave InChI |
KZEPOXBELNCKLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCCOCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


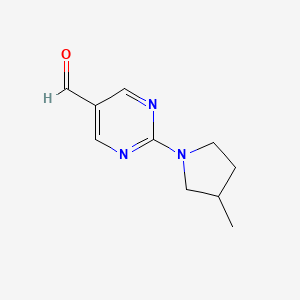
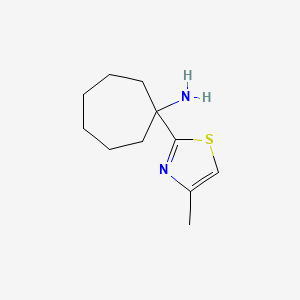

![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)

![N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide](/img/structure/B13193342.png)
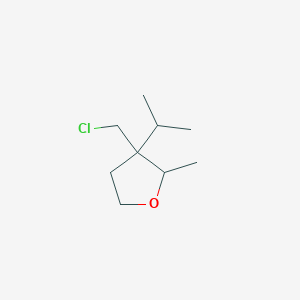
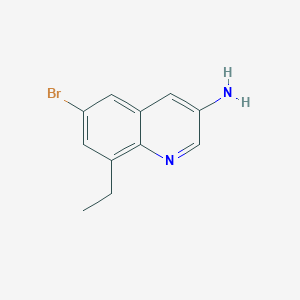
![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
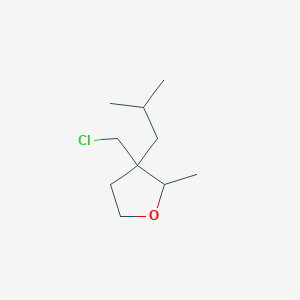

![tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13193406.png)

